7-benzyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Description
7-Benzyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a purine-2,6-dione derivative characterized by a benzyl group at position 7, a 4-(2-fluorophenyl)piperazinylmethyl substituent at position 8, and a methyl group at position 3. This compound shares a scaffold with xanthine derivatives (e.g., caffeine, theophylline) but is distinguished by its complex substitution pattern, particularly the fluorophenyl-piperazine moiety, which may enhance receptor binding affinity or modulate pharmacokinetic properties .
Properties
CAS No. |
847407-85-6 |
|---|---|
Molecular Formula |
C24H25FN6O2 |
Molecular Weight |
448.502 |
IUPAC Name |
7-benzyl-8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C24H25FN6O2/c1-28-22-21(23(32)27-24(28)33)31(15-17-7-3-2-4-8-17)20(26-22)16-29-11-13-30(14-12-29)19-10-6-5-9-18(19)25/h2-10H,11-16H2,1H3,(H,27,32,33) |
InChI Key |
NAJRKVZNOAZKNT-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4F)CC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
It is known that similar compounds with an indole nucleus bind with high affinity to multiple receptors. This suggests that the compound may interact with a variety of targets, potentially contributing to its biological activity.
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to a variety of biological activities. The compound’s interaction with its targets could result in changes at the molecular level, which could then translate into observable effects at the cellular or organismal level.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Purine-2,6-dione derivatives are widely explored for their diverse pharmacological activities. Below is a detailed comparison of the target compound with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison of Purine-2,6-Dione Derivatives
Key Observations:
Substituent Effects on Lipophilicity: The 4-(2-fluorophenyl)piperazine group in the target compound increases lipophilicity compared to analogs with aliphatic or polar substituents (e.g., Y600-2644, ). Bulky groups like diphenylmethyl (Y600-2823) reduce solubility, limiting bioavailability .
Bioactivity Trends :
- Halogenated derivatives (e.g., 4-chlorobenzyl in ) exhibit target-specific inhibition (e.g., TRPC4/5), indicating that electron-withdrawing groups may stabilize receptor-ligand interactions .
- The hydroxyethyl group in ’s compound improves water solubility, making it suitable for radiopharmaceutical labeling (e.g., [¹⁸F] synthesis) .
Synthetic Accessibility :
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